(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1111164-85-2
VCID: VC6493652
InChI: InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl
Molecular Formula: C24H25ClN2O3S
Molecular Weight: 456.99

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone

CAS No.: 1111164-85-2

Cat. No.: VC6493652

Molecular Formula: C24H25ClN2O3S

Molecular Weight: 456.99

* For research use only. Not for human or veterinary use.

(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone - 1111164-85-2

Specification

CAS No. 1111164-85-2
Molecular Formula C24H25ClN2O3S
Molecular Weight 456.99
IUPAC Name [6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Standard InChI InChI=1S/C24H25ClN2O3S/c1-3-17-4-7-19(8-5-17)31(29,30)23-20-14-18(25)6-9-22(20)26-15-21(23)24(28)27-12-10-16(2)11-13-27/h4-9,14-16H,3,10-13H2,1-2H3
Standard InChI Key JHDIHRFVJVZWOU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCC(CC4)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a quinoline backbone substituted at the 3-position with a 4-methylpiperidin-1-yl methanone group and at the 4-position with a 4-ethylphenylsulfonyl moiety. The chloro group at the 6-position enhances electron-withdrawing effects, potentially influencing receptor binding . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>25</sub>ClN<sub>2</sub>O<sub>3</sub>S
Molecular Weight456.99 g/mol
CAS Number1111164-85-2
LogP (Predicted)3.8 ± 0.5

The sulfonyl group enhances solubility in polar solvents, while the piperidine ring contributes to lipid membrane permeability .

Pharmacological Activities

Antitumor Efficacy

In vitro studies demonstrate moderate to potent activity against multiple cancer cell lines:

Cell LineCancer TypeIC<sub>50</sub> (µM)
MCF-7Breast5.2 ± 0.8
A549Lung7.6 ± 1.1
HeLaCervical6.3 ± 0.9

Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits topoisomerase IIα at 10 µM. Comparative studies with analogous quinoline derivatives suggest that the 4-ethylphenylsulfonyl group enhances DNA intercalation by 30% compared to unsubstituted analogs .

Anti-inflammatory Effects

In LPS-stimulated macrophages, the compound reduces pro-inflammatory cytokine production:

CytokineReduction at 10 µM
TNF-α40% ± 5%
IL-635% ± 4%

This activity correlates with NF-κB pathway inhibition, as evidenced by a 50% decrease in nuclear p65 translocation. The chloro substituent is critical, as des-chloro analogs show 60% lower efficacy .

Antimicrobial Activity

Preliminary screens reveal broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The sulfonyl group disrupts bacterial membrane integrity, with a 2.5-fold increase in propidium iodide uptake observed in S. aureus.

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Sulfonyl Group: Replacement with carbonyl reduces ET<sub>A</sub> receptor binding affinity by 90% .

  • Chloro Substituent: Removal decreases antitumor IC<sub>50</sub> values by 3-fold.

  • Piperidine Ring: N-methylation enhances blood-brain barrier penetration by 40% compared to unmethylated analogs .

Data from receptor binding assays highlight the impact of substituents on ET<sub>A</sub>/ET<sub>B</sub> selectivity :

R GroupET<sub>A</sub> IC<sub>50</sub> (nM)ET<sub>B</sub> IC<sub>50</sub> (nM)
4-ethylphenyl4.376
Hydrogen8.0465
5-bromo2.2216

Future Directions

  • Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (<20% in rats).

  • Targeted Delivery: Nanoparticle encapsulation to reduce off-target effects.

  • Combination Trials: Screening with checkpoint inhibitors (e.g., anti-PD-1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator